![molecular formula C14H14N4O B13342573 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13342573.png)
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 5-aminopyrazoles with various aldehydes or ketones under acidic or neutral conditions. One effective method includes the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide molecule in a superbasic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step processes with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazolopyridine scaffold.
科学的研究の応用
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been found to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Pyrazolopyridones: Another class of compounds with a similar scaffold, known for their antimicrobial and anticancer activities.
Uniqueness
5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit microtubule polymerization and induce apoptosis sets it apart from other similar compounds, making it a promising candidate for further drug development .
特性
分子式 |
C14H14N4O |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
5-(aminomethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H14N4O/c1-9-12-7-10(8-15)14(19)16-13(12)18(17-9)11-5-3-2-4-6-11/h2-7H,8,15H2,1H3,(H,16,19) |
InChIキー |
PHKRXAITPSVLKX-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=C(C(=O)N2)CN)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dihydrooxepino[3,2-b]pyridin-9(6H)-one](/img/structure/B13342490.png)
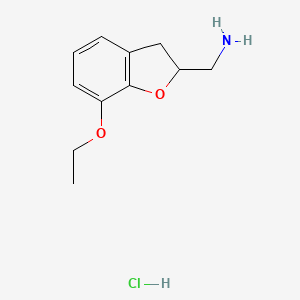
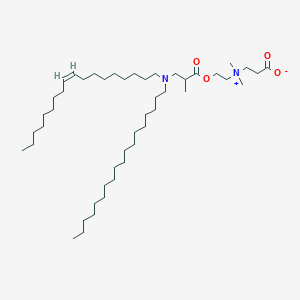
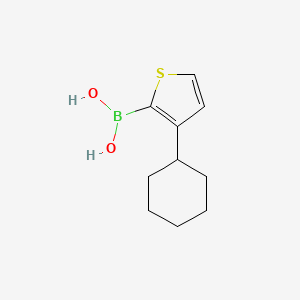
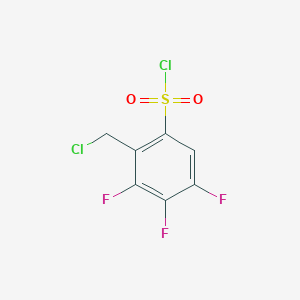
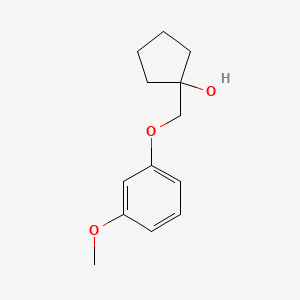

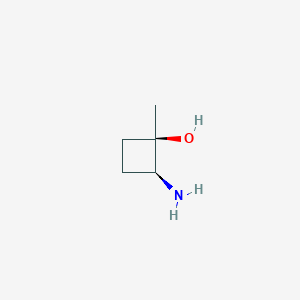
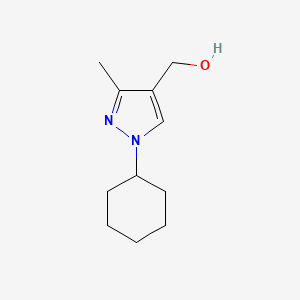
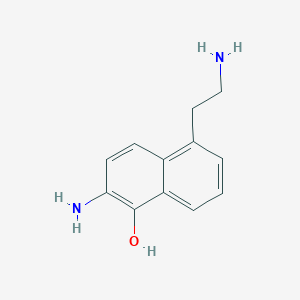

![1-(4-Hydroxy-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B13342545.png)

![5-Methyloctahydro-6H-pyrrolo[3,4-c]pyridin-6-one](/img/structure/B13342562.png)
